N'~1~-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide
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Overview
Description
N’~1~-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide involves several steps. The starting materials typically include 5,7-dibromoindole derivatives and butanedihydrazide. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction proceeds through a condensation mechanism, forming the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, ensuring consistent quality and minimizing waste. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as chlorine or iodine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
N’~1~-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or as a probe for studying biological pathways.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the context of anticancer and antimicrobial activities.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of N’~1~-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by the bromine atoms and the indole moieties, which facilitate binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- **N’~1~-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~10~-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide
- **N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~3~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isophthalohydrazide
Uniqueness
N’~1~-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is unique due to the presence of multiple bromine atoms and its specific indole-based structure.
Properties
Molecular Formula |
C20H12Br4N6O4 |
---|---|
Molecular Weight |
720.0 g/mol |
IUPAC Name |
N,N'-bis[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]butanediamide |
InChI |
InChI=1S/C20H12Br4N6O4/c21-7-3-9-15(11(23)5-7)25-19(33)17(9)29-27-13(31)1-2-14(32)28-30-18-10-4-8(22)6-12(24)16(10)26-20(18)34/h3-6,25-26,33-34H,1-2H2 |
InChI Key |
GVBMESXQCINFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(N2)O)N=NC(=O)CCC(=O)N=NC3=C(NC4=C3C=C(C=C4Br)Br)O)Br)Br |
Origin of Product |
United States |
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